

# A Technical Guide to 1-(Bromomethyl)-3-(phenylmethoxy)benzene

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## Compound of Interest

Compound Name:	1-(Benzylxy)-3-(bromomethyl)benzene
Cat. No.:	B158075

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Synonyms: **1-(Benzylxy)-3-(bromomethyl)benzene**, 3-Benzylxybenzyl bromide CAS

Number: 1700-31-8 Molecular Formula: C<sub>14</sub>H<sub>13</sub>BrO

This document provides a comprehensive technical overview of 1-(bromomethyl)-3-(phenylmethoxy)benzene, a versatile bifunctional reagent crucial in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide details the compound's physicochemical properties, a standard synthesis protocol, and its applications, with a focus on its role as a key building block for complex molecules.

## Physicochemical and Safety Data

1-(Bromomethyl)-3-(phenylmethoxy)benzene is a white to off-white solid at room temperature. [1] Its structure features a reactive bromomethyl group and a stable benzylxy protecting group, making it a valuable intermediate.[1][2] It is generally soluble in organic solvents like dichloromethane and ethanol and has low solubility in water.[1]

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	1-(bromomethyl)-3-(phenylmethoxy)benzene	[3]
CAS Number	1700-31-8	[3][4]
Molecular Formula	C <sub>14</sub> H <sub>13</sub> BrO	[3][4]
Molecular Weight	277.16 g/mol	[3][4]
Appearance	White to off-white solid	[1]
Storage	Inert atmosphere, 2-8°C	[5][6]
SMILES	BrCC1=CC(OCC2=CC=CC=C2)=CC=C1	[4]
InChI Key	ITJWNXBZSFIJTP-UHFFFAOYSA-N	[1][3]

Note: Physical properties such as melting point and boiling point are not consistently reported across public sources and should be determined empirically.

## Synthesis and Reaction Mechanisms

The primary application of 1-(bromomethyl)-3-(phenylmethoxy)benzene is as an intermediate in multi-step organic syntheses. It is particularly useful for introducing the 3-(benzyloxy)benzyl moiety into a target molecule. The presence of the benzylic bromide allows for facile nucleophilic substitution reactions (both SN1 and SN2 pathways are possible), forming new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds.[1][7] The benzyloxy group often serves as a protecting group for a phenol, which can be deprotected in a later synthetic step if required.[1]

### Experimental Protocol: Synthesis via Williamson Ether Synthesis and Bromination

A common route to synthesize the title compound involves two main stages: the protection of a phenolic hydroxyl group followed by bromination of a methyl group. The following is a representative, generalized protocol.

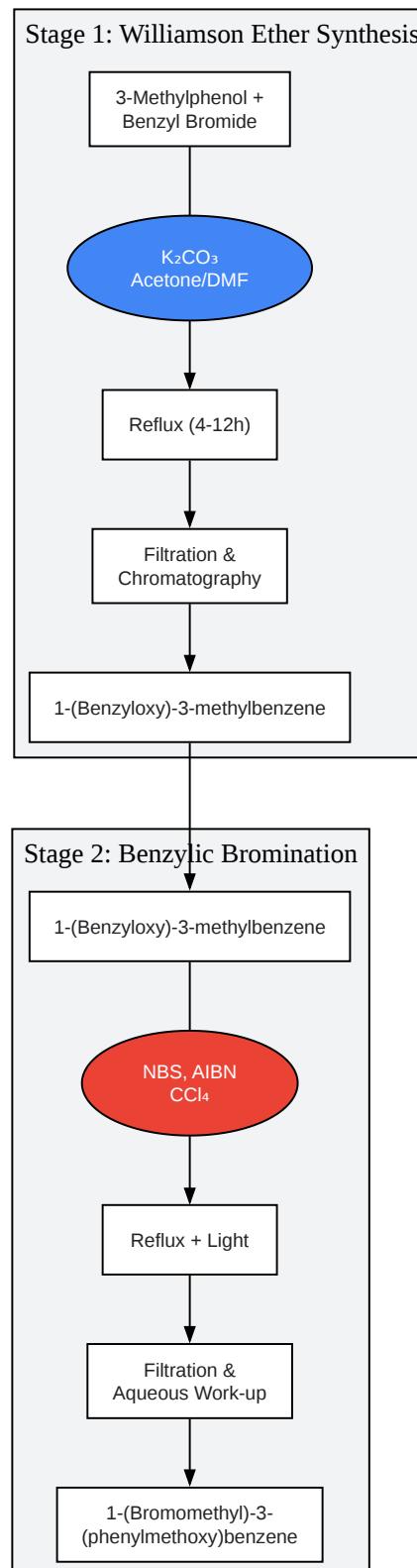
### Stage 1: Synthesis of 1-(Benzylxy)-3-methylbenzene

- Reaction Setup: To a solution of 3-methylphenol (1.0 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0-3.0 equivalents).
- Formation of Phenoxide: Stir the resulting mixture at room temperature for approximately 20-30 minutes.
- Addition of Benzyllating Agent: Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: The crude product can be purified by silica gel chromatography to yield pure 1-(benzyloxy)-3-methylbenzene.

### Stage 2: Benzylic Bromination to Yield 1-(Bromomethyl)-3-(phenylmethoxy)benzene

- Reaction Setup: Dissolve the 1-(benzyloxy)-3-methylbenzene (1.0 equivalent) from Stage 1 in a non-polar solvent, typically carbon tetrachloride ( $CCl_4$ ) or acetonitrile.
- Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (a slight excess, ~1.1 equivalents) to the solution.
- Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- Reaction: Heat the mixture to reflux. The reaction is often initiated with a household compact fluorescent lamp (CFL) or a standard heat lamp to facilitate radical formation.<sup>[8]</sup>
- Work-up: After the reaction is complete (monitored by TLC), cool the mixture. Filter off the succinimide byproduct.

- Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(bromomethyl)-3-(phenylmethoxy)benzene.

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General Synthetic Workflow for 1-(Bromomethyl)-3-(phenylmethoxy)benzene.

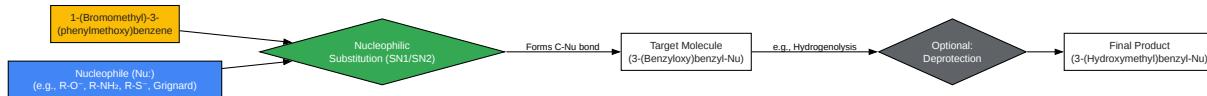
# Applications in Drug Discovery and Development

1-(Bromomethyl)-3-(phenylmethoxy)benzene is a valuable building block in medicinal chemistry for the synthesis of complex organic molecules with potential therapeutic applications.[2][9] The benzyloxy moiety is a common pharmacophore found in various biologically active compounds, including inhibitors of monoamine oxidase B (MAO-B), which are relevant in the treatment of neurodegenerative diseases.[10]

The compound's utility lies in its ability to act as a linker, connecting different molecular fragments through the reactive benzylic bromide position.[2] This enables the systematic modification of lead compounds in drug discovery campaigns, allowing for the exploration of structure-activity relationships (SAR).

## Logical Flow: Utilization in Synthesis

The diagram below illustrates the logical workflow of how 1-(bromomethyl)-3-(phenylmethoxy)benzene is employed as a synthetic intermediate. The key step is the nucleophilic substitution at the benzylic carbon, which allows for the attachment of a wide range of functional groups or complex molecular scaffolds.



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## Role as an Intermediate in Nucleophilic Substitution Reactions.

In summary, 1-(bromomethyl)-3-(phenylmethoxy)benzene is a strategically important reagent. Its bifunctional nature allows for the controlled and sequential introduction of different functionalities, making it a cornerstone in the synthesis of novel organic compounds for pharmaceutical and materials science research.

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